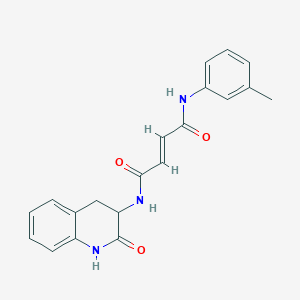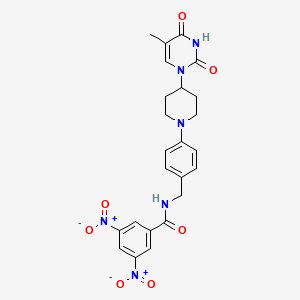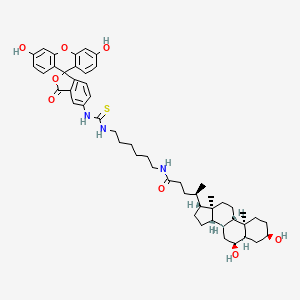
Tubulin inhibitor 14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tubulin inhibitor 14 is a compound that targets the protein tubulin, which is a key component of the microtubule structure within cells. Microtubules are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Tubulin inhibitors, such as this compound, are of significant interest in cancer research due to their ability to disrupt microtubule dynamics, thereby inhibiting cell division and inducing apoptosis in cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tubulin inhibitor 14 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route may vary depending on the specific structure of this compound, but generally includes:
Formation of the core structure: This involves the synthesis of the central scaffold of the molecule, often through cyclization reactions.
Functionalization: Introduction of various functional groups to the core structure to enhance its binding affinity and specificity to tubulin.
Final coupling: The final step involves coupling the functionalized core structure with other molecular fragments to complete the synthesis.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Tubulin inhibitor 14 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Tubulin inhibitor 14 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the mechanisms of cell division and apoptosis in cancer cells. By inhibiting tubulin polymerization, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Drug Development: this compound serves as a lead compound for the development of new anticancer drugs. Its structure can be modified to enhance its potency and selectivity.
Biological Studies: It is used to investigate the role of microtubules in various cellular processes, such as intracellular transport and cell motility.
Industrial Applications: This compound can be used in the development of new materials and technologies that rely on microtubule dynamics.
Wirkmechanismus
Tubulin inhibitor 14 exerts its effects by binding to the colchicine binding site on tubulin. This binding prevents tubulin from polymerizing into microtubules, thereby disrupting microtubule dynamics. The inhibition of microtubule formation leads to cell cycle arrest at the G2/M phase and induces apoptosis. The molecular targets and pathways involved include the inhibition of microtubule assembly, activation of apoptotic pathways, and disruption of intracellular transport .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Colchicine: A well-known tubulin inhibitor that binds to the same site as Tubulin inhibitor 14.
Vinblastine: Another tubulin inhibitor that promotes microtubule depolymerization.
Paclitaxel: A tubulin inhibitor that stabilizes microtubules, preventing their depolymerization.
Uniqueness
This compound is unique in its specific binding affinity and selectivity for the colchicine binding site on tubulin. Unlike other tubulin inhibitors, it may have distinct pharmacokinetic properties and reduced toxicity, making it a promising candidate for further drug development .
Eigenschaften
Molekularformel |
C15H9F2NO |
|---|---|
Molekulargewicht |
257.23 g/mol |
IUPAC-Name |
6-fluoro-3-(3-fluorophenyl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C15H9F2NO/c16-11-3-1-2-9(6-11)14-8-10-7-12(17)4-5-13(10)15(19)18-14/h1-8H,(H,18,19) |
InChI-Schlüssel |
ALUOVSMIKCVEQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C2=CC3=C(C=CC(=C3)F)C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[D-Pro2,D-Trp7,9] Substance P](/img/structure/B15141444.png)

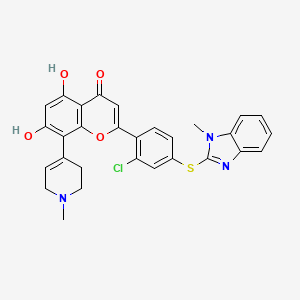

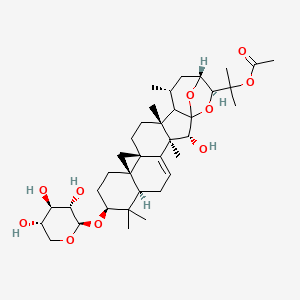
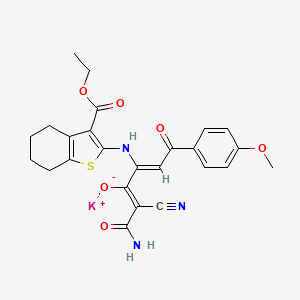
![[4-[[2-amino-4-(butylamino)pyrido[3,2-d]pyrimidin-6-yl]methyl]phenyl]methyl-dimethyl-[[4-[[(2R)-2-[(5-nitropyridin-2-yl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]azanium;formate](/img/structure/B15141476.png)

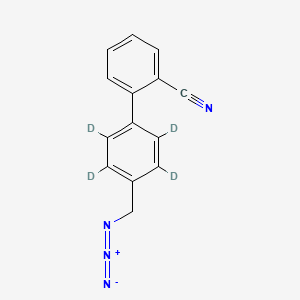

![(2R,3S,5S)-4-azido-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B15141504.png)
